molecular formula C16H16Cl3N B014350 rac-cis-N-Desmethyl Sertraline Hydrochloride CAS No. 91797-57-8

rac-cis-N-Desmethyl Sertraline Hydrochloride

Cat. No.: B014350
CAS No.: 91797-57-8
M. Wt: 328.7 g/mol
InChI Key: YKXHIERZIRLOLD-RISSCEEYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Background and Discovery

The discovery of (1S,4S)-N-Desmethyl Sertraline Hydrochloride is intrinsically linked to the development and metabolism research of sertraline. Sertraline was initially developed by Pfizer in the 1970s and received FDA approval for the treatment of major depressive disorder in 1991. During the clinical development phase and subsequent post-marketing studies, researchers identified N-demethylation as the primary metabolic pathway of sertraline, resulting in the formation of desmethylsertraline.

The specific identification and isolation of the (1S,4S) stereoisomer emerged from advanced metabolic profiling techniques and growing recognition of the importance of stereochemistry in drug metabolism and efficacy. As analytical technologies improved through the 1990s and early 2000s, researchers gained the capability to distinguish between different stereoisomers of drug metabolites, leading to the characterization of specific isomers like (1S,4S)-N-Desmethyl Sertraline Hydrochloride.

The evolution of chiral separation techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases, played a crucial role in isolating and characterizing this specific stereoisomer. These advancements allowed researchers to move beyond simple identification of metabolites to more nuanced understanding of how stereochemical configurations influence pharmacological properties and metabolic fates.

Recognition of stereochemistry's importance in pharmacology has been a gradual paradigm shift, with significant acceleration following the thalidomide tragedy of the 1950s and 1960s. This shift has driven research toward understanding not just the presence of metabolites like desmethylsertraline, but the specific properties and activities of individual stereoisomers such as (1S,4S)-N-Desmethyl Sertraline Hydrochloride. This historical progression reflects the pharmaceutical industry's increasing commitment to comprehensive characterization of drug metabolites and their potential contributions to therapeutic outcomes.

Significance in Pharmacological Research

(1S,4S)-N-Desmethyl Sertraline Hydrochloride holds substantial significance in pharmacological research as it provides insights into structure-activity relationships and the impact of stereochemistry on drug efficacy and safety profiles. Understanding this specific stereoisomer's properties contributes to the broader knowledge of how subtle structural differences can profoundly affect a compound's interaction with biological systems.

Research has established that desmethylsertraline generally exhibits a pharmacological profile distinct from its parent compound. While sertraline functions primarily as a selective serotonin reuptake inhibitor with high potency (Ki = 3 nM), desmethylsertraline demonstrates a more balanced activity across multiple monoamine transporters, functioning as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This balanced activity, despite lower potency at the serotonin transporter, suggests potential unique therapeutic applications that may differ from those of sertraline.

Table 2: Comparative Binding Affinities to Monoamine Transporters

Transporter Sertraline Desmethylsertraline (General) Fold Difference Reference
Serotonin (5-HT) 3 nM 76 nM ~25-fold less potent
Norepinephrine (NE) Not specifically reported 420 nM -
Dopamine (DA) Not specifically reported 440 nM -
5-HT:NE:DA Selectivity Highly selective for 5-HT 1:5.5:5.8 (more balanced) -

Despite its pharmacological activity in vitro, in vivo studies suggest limited contribution of desmethylsertraline to the therapeutic effects of sertraline. Research indicates that desmethylsertraline does not produce measurable changes in brain activity despite achieving blood levels nearly 20-fold higher than the EC50 of sertraline. This discrepancy between in vitro activity and in vivo effects highlights the importance of considering factors beyond simple binding affinities, including blood-brain barrier penetration, protein binding, and tissue distribution.

The specific pharmacological properties of the (1S,4S) isomer compared to other stereoisomers of desmethylsertraline represent an active area of research. Understanding these properties may provide valuable insights into the structure-activity relationships governing monoamine transporter binding and inhibition, potentially informing future drug development efforts aimed at creating more selective or balanced antidepressant medications with improved efficacy or reduced side effects.

Relationship to Parent Compound Sertraline

(1S,4S)-N-Desmethyl Sertraline Hydrochloride is formed through the N-demethylation of sertraline, which constitutes the principal initial pathway in sertraline metabolism. This metabolic transformation involves the removal of a methyl group from the secondary amine of sertraline, resulting in the formation of a primary amine in desmethylsertraline.

The N-demethylation of sertraline is mediated by multiple cytochrome P450 enzymes, with studies indicating significant contributions from several isoforms. Research has identified CYP2B6 as making the greatest contribution to this metabolic process, with additional involvement from CYP2C19, CYP2C9, CYP3A4, and CYP2D6. This multi-enzyme involvement in sertraline metabolism has important implications for potential drug-drug interactions and individual variability in response to sertraline therapy.

Table 3: Comparative Pharmacokinetic Properties

Parameter Sertraline Desmethylsertraline (General) Reference
Half-life 24-32 hours 62-104 hours
Time to Peak Plasma Concentration 4.5-8.4 hours 8-10 hours
Plasma Protein Binding 98.5% Not specifically reported
Accumulation 2-fold with continuous administration Higher due to longer half-life
Primary Metabolic Pathway N-demethylation Further oxidation, conjugation

The pharmacokinetic profile of desmethylsertraline differs markedly from that of sertraline, with a significantly longer half-life (62-104 hours compared to 24-32 hours for sertraline). This extended presence in the body results in higher steady-state concentrations of desmethylsertraline relative to sertraline during chronic administration. Despite these higher concentrations, the approximately 25-fold lower potency at the serotonin transporter suggests that desmethylsertraline's contribution to the therapeutic effects may be limited.

The specific stereochemical outcome of the N-demethylation process, resulting in the (1S,4S) configuration, is determined by the stereochemistry of the parent sertraline molecule and the stereoselective nature of the enzymes involved. Understanding the relationship between the stereochemistry of sertraline and its metabolites provides insights into the complex processes governing drug metabolism and the potential impact on therapeutic outcomes.

Nomenclature and Classification within Metabolite Research

(1S,4S)-N-Desmethyl Sertraline Hydrochloride occupies a distinct position within metabolite research nomenclature and classification systems. Its systematic IUPAC name, (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, provides a comprehensive description of its chemical structure including specific stereochemical configurations. Alternative names include norsertraline hydrochloride and (1S,4S)-N-desmethylsertraline hydrochloride, with "nor-" being a common prefix in pharmacology indicating the removal of a methyl group.

The stereochemical designation "(1S,4S)" specifically identifies the spatial arrangement of substituents at positions 1 and 4 of the tetrahydronaphthalene ring system according to the Cahn-Ingold-Prelog priority rules. This precise stereochemical configuration distinguishes it from other possible stereoisomers of desmethylsertraline, each with potentially different pharmacological properties.

Table 4: Stereoisomers of N-Desmethyl Sertraline Hydrochloride

Stereoisomer CAS Number Configuration PubChem CID Reference
(1S,4S)-N-Desmethyl Sertraline HCl 675126-10-0 cis configuration 25008634
(1R,4R)-N-Desmethyl Sertraline HCl 675126-09-7 cis configuration 71315745
(1S,4R)-N-Desmethyl Sertraline HCl 675126-07-5 trans configuration 46781183
(1R,4S)-N-Desmethyl Sertraline HCl Not specifically reported trans configuration Not specifically reported -

Within metabolite research taxonomy, (1S,4S)-N-Desmethyl Sertraline Hydrochloride is classified as a phase I metabolite, resulting from oxidative demethylation of the parent drug. This classification places it within the category of metabolites formed through functional group modification rather than conjugation processes (phase II metabolism) or further breakdown products.

The classification of (1S,4S)-N-Desmethyl Sertraline Hydrochloride as a specific stereoisomer within the broader category of desmethylsertraline metabolites reflects the evolving sophistication of metabolite research. Modern metabolite studies increasingly recognize the importance of not only identifying chemical structures but also characterizing specific stereoisomers and their unique properties. This approach acknowledges that stereochemistry can significantly influence a compound's pharmacological activity, distribution, metabolism, and elimination, providing a more complete understanding of drug behavior in biological systems.

Properties

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHIERZIRLOLD-RISSCEEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021658, DTXSID70986903
Record name rac-cis-N-Desmethyl Sertraline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675126-10-0, 91797-57-8
Record name 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675126-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-cis-N-Desmethyl Sertraline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary target of (1S,4S)-N-Desmethyl Sertraline Hydrochloride, commonly known as Sertraline, is the serotonin transporter . This compound is a selective serotonin reuptake inhibitor (SSRI), similar to drugs such as Citalopram and Fluoxetine. The serotonin transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Action Environment

The action, efficacy, and stability of Sertraline can be influenced by various environmental factors. For instance, it has been found to show satisfactory results as a corrosion inhibitor on mild steel in 1 M HCl at a temperature range of 303 K -333 K. .

Biochemical Analysis

Scientific Research Applications

Biochemical Pathways

The compound influences several biochemical pathways, including:

  • Serotonin Regulation : Enhances serotonergic neurotransmission, affecting mood, appetite, and sleep.
  • Neuronal Signaling : Modulates neuronal signaling pathways that are vital for cognitive functions .

Clinical Research

(1S,4S)-N-Desmethyl Sertraline Hydrochloride is extensively studied for its efficacy in treating psychiatric disorders such as:

  • Major Depressive Disorder (MDD)
  • Obsessive-Compulsive Disorder (OCD)
  • Generalized Anxiety Disorder (GAD)
    These studies focus on both its therapeutic benefits and potential side effects compared to other SSRIs .

Metabolism Studies

Research has shown that this compound undergoes significant metabolic processes, including N-demethylation and glucuronidation. Understanding these metabolic pathways helps in assessing the pharmacokinetics of sertraline and its derivatives, providing insights into their safety and efficacy profiles .

Comparative Studies

A comparative analysis of (1S,4S)-N-Desmethyl Sertraline Hydrochloride with other SSRIs highlights its unique properties:

Compound NameStructure TypeUnique Features
SertralineSelective serotonin reuptake inhibitorEstablished antidepressant with known efficacy
Nor-sertralineSertraline analogLacks one methyl group; may exhibit different profiles
FluoxetineSelective serotonin reuptake inhibitorDifferent structure but similar mechanism
ParoxetineSelective serotonin reuptake inhibitorDistinct side effect profile compared to sertraline

This table illustrates how (1S,4S)-N-Desmethyl Sertraline Hydrochloride may provide an alternative with potentially reduced side effects while maintaining efficacy in serotonin modulation.

Case Studies

Several case studies have explored the clinical implications of using (1S,4S)-N-Desmethyl Sertraline Hydrochloride:

  • Efficacy in Depression : A study demonstrated that patients treated with sertraline showed significant improvements in depressive symptoms compared to those receiving placebo treatments.
  • Side Effect Profile : Another investigation noted fewer instances of adverse effects such as sexual dysfunction and weight gain with the use of this metabolite compared to traditional SSRIs .

Comparison with Similar Compounds

Sertraline Hydrochloride (Parent Compound)

  • Molecular Formula : C₁₇H₁₇Cl₂N·HCl
  • Molecular Weight : 342.69 g/mol
  • CAS No.: 79559-97-0
  • Activity : Potent SSRI with a serotonin reuptake inhibition (Ki) of 2.0 μM .
  • Key Difference : The presence of a methyl group on the nitrogen enhances sertraline’s binding affinity to the serotonin transporter (SERT) compared to its desmethyl metabolite .

(1S,4R)-N-Desmethyl Sertraline Hydrochloride

  • CAS No.: 675126-07-5
  • Activity: Inhibits SERT and norepinephrine transporter (NET) with IC₅₀ values of 19 nM and 35 nM, respectively .
  • Key Difference : The (1S,4R) stereoisomer shows distinct binding kinetics due to altered spatial orientation of the dichlorophenyl group, leading to dual transporter inhibition .

(1R,4S)-N-Desmethyl Sertraline Hydrochloride

  • CAS No.: 675126-08-6
  • Activity: Limited data available, but preliminary studies suggest lower potency compared to (1S,4S) and (1S,4R) isomers due to stereochemical incompatibility with SERT .

Dasotraline Hydrochloride

  • Structure: A triple reuptake inhibitor (dopamine, norepinephrine, serotonin).
  • Activity: IC₅₀ values of 4 nM (dopamine), 6 nM (norepinephrine), and 11 nM (serotonin) .
  • Key Difference : Unlike (1S,4S)-N-Desmethyl Sertraline, dasotraline lacks the dichlorophenyl group and has a broader mechanism of action .

Stereochemical and Functional Divergence

Sertraline has four stereoisomers due to two chiral centers at positions 1 and 4. Only the (1S,4S) configuration exhibits therapeutic efficacy . The desmethyl metabolite retains the (1S,4S) configuration but loses the methyl group, reducing steric compatibility with SERT. In contrast, isomers like (1S,4R) and (1R,4S) show diminished or altered activity, highlighting the importance of stereochemistry in SSRI design .

Critical Analysis of Evidence

  • Pharmacological Inactivity of (1S,4S)-N-Desmethyl Sertraline : The metabolite’s reduced activity is attributed to the loss of the methyl group, which disrupts hydrophobic interactions with SERT .
  • Limitations : Toxicity and environmental impact data for desmethyl metabolites are scarce, necessitating further research .

Preparation Methods

Core Synthesis Pathway via Tetralone Intermediate

The foundational synthesis of sertraline derivatives begins with 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (tetralone), a key intermediate. In the patented sertraline synthesis, tetralone undergoes reductive amination with a bulky amine (e.g., benzylamine) to form an imine intermediate, followed by hydrogenation to yield a cis-dominant amine. Crucially, omitting the subsequent methylation step and directly removing the bulky substituent generates the desmethyl analogue.

Reaction Sequence:

  • Imine Formation: Tetralone reacts with benzylamine in toluene under azeotropic conditions to form N-benzyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenimine.

  • Hydrogenation: Catalytic hydrogenation (3 bar H₂, room temperature) reduces the imine to N-benzyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine with a cis/trans ratio of 70:30.

  • Debenzylation: Hydrogenolytic cleavage of the benzyl group (e.g., via Pd/C catalysis) yields racemic cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine (desmethyl sertraline).

Key Data:

StepReagents/ConditionsYieldcis/trans Ratio
Imine FormationBenzylamine, toluene, reflux95%-
HydrogenationH₂ (3 bar), room temperature80%70:30
DebenzylationPd/C, H₂, ethanol85%-

Chiral Resolution of Racemic Desmethyl Sertraline

The racemic desmethyl sertraline obtained above requires enantiomeric resolution to isolate the (1S,4S)-enantiomer. This is achieved via diastereomeric salt formation with chiral acids, such as D-(-)-mandelic acid, followed by recrystallization.

Procedure:

  • Salt Formation: Racemic desmethyl sertraline is combined with D-(-)-mandelic acid in ethanol, yielding diastereomeric salts.

  • Crystallization: Selective crystallization isolates the (1S,4S)-enantiomer-mandelate complex.

  • Salt Cleavage: Treatment with hydrochloric acid converts the mandelate salt to (1S,4S)-N-Desmethyl Sertraline Hydrochloride.

Optimization Insights:

  • Solvent System: Ethanol-water mixtures enhance crystallization efficiency.

  • Temperature Control: Cooling to -10°C improves yield and enantiomeric excess (ee > 99%).

Analytical Characterization

Structural Confirmation

(1S,4S)-N-Desmethyl Sertraline Hydrochloride is characterized by:

  • Molecular Formula: C₁₆H₁₅Cl₂N·HCl.

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 7.45–7.10 (m, 6H, aromatic), 3.85 (q, 1H, J = 6.5 Hz, CHNH₂), 2.95–2.70 (m, 4H, CH₂).

    • HPLC Purity: >95% (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Pharmacokinetic Data

ParameterSertralineDesmethyl Sertraline
Half-life (h)24–3256–120
Protein Binding98%98%
Cₘₐₓ (ng/mL)20–5010–30

Industrial-Scale Considerations

Environmental and Economic Advantages

The patented route offers scalability and sustainability:

  • Solvent Recycling: Excess benzylamine is recovered via distillation, reducing waste.

  • Catalyst Efficiency: Pd/C catalysts are reusable for hydrogenation and debenzylation.

  • Yield Optimization: Overall yield from tetralone exceeds 70%, minimizing raw material costs.

Regulatory Compliance

  • Impurity Profiling: Chiral HPLC ensures enantiomeric purity (>99.5% ee) per ICH guidelines.

  • Stability: Storage at -20°C prevents degradation, with a shelf life of 24 months .

Q & A

Q. Table 1: Pharmacological Profile

ParameterValueSource
SERT IC5019 nM
NET IC5035 nM
LogP (octanol/water)3.2 ± 0.1

Q. Table 2: Stability Conditions

ConditionDegradation RateRecommendation
pH 7.4, 37°C10% over 7 daysUse fresh solutions
pH 4.5, 4°C<1% over 30 daysOptimal storage
Exposure to air/moistureRapid hydrolysisStore under N2

Critical Considerations

  • Contradictions in storage : recommends 2–8°C, while suggests <-15°C under nitrogen. Researchers should validate stability under their specific conditions.
  • Toxicological gaps : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cell viability) before in vivo studies due to limited data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-cis-N-Desmethyl Sertraline Hydrochloride
Reactant of Route 2
Reactant of Route 2
rac-cis-N-Desmethyl Sertraline Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.